4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide
Description
Properties
CAS No. |
652155-30-1 |
|---|---|
Molecular Formula |
C20H21NO2S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-methyl-N-(1-naphthalen-2-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21NO2S/c1-3-20(18-11-10-16-6-4-5-7-17(16)14-18)21-24(22,23)19-12-8-15(2)9-13-19/h4-14,20-21H,3H2,1-2H3 |
InChI Key |
VVGTVKCYNWXNSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Key Structural Components and Reactivity
The compound comprises:
- Sulfonamide core : 4-Methylbenzenesulfonamide (SO₂NH–C₆H₃(CH₃)–).
- Propyl-naphthyl linker : A three-carbon chain (–CH₂CH₂CH₂–) connecting the sulfonamide nitrogen to a naphthalene ring at the 2-position.
Reactivity considerations :
- The sulfonamide group is typically introduced via nucleophilic substitution or coupling reactions.
- Naphthalene’s aromaticity necessitates directed functionalization to achieve regioselective substitution at the 2-position.
Synthetic Strategies
Amine Synthesis and Sulfonamide Coupling
The most direct approach involves synthesizing 1-(naphthalen-2-yl)propanamine and coupling it with 4-methylbenzenesulfonyl chloride.
Step 1: Synthesis of 1-(Naphthalen-2-yl)propanamine
Method : Alkylation of naphthalen-2-amine with a propylating agent.
Challenges :
- Aromatic amines are weak nucleophiles, complicating direct alkylation.
- Alternative routes include:
- Friedel-Crafts alkylation : Limited due to naphthalene’s aromatic stability and steric hindrance.
- Reductive amination : Reaction of naphthalen-2-carbaldehyde with propylamine under catalytic hydrogenation.
Example Protocol :
- React naphthalen-2-carbaldehyde with excess propylamine in ethanol.
- Reduce the imine intermediate using NaBH₃CN or catalytic hydrogenation (H₂/Pd-C).
- Purify via distillation or chromatography.
Step 2: Sulfonamide Formation
Method : Reaction of 4-methylbenzenesulfonyl chloride with 1-(naphthalen-2-yl)propanamine.
Conditions :
- Base : Triethylamine or pyridine to neutralize HCl.
- Solvent : Dichloromethane or THF.
- Temperature : Room temperature to reflux.
Reaction Equation :
$$
\text{C}6\text{H}3(\text{CH}3)\text{SO}2\text{Cl} + \text{NHCH}2\text{CH}2\text{CH}2\text{-naphthalen-2-yl} \xrightarrow{\text{Base}} \text{C}6\text{H}3(\text{CH}3)\text{SO}2\text{NHCH}2\text{CH}2\text{CH}2\text{-naphthalen-2-yl} + \text{HCl}
$$
Yield Optimization :
Alternative Routes: Propyl-Naphthyl Intermediate Synthesis
For regioselective naphthalene functionalization, the propyl chain may be introduced first.
Method : Naphthalene Alkylation Followed by Amination
- Alkylation of Naphthalene : React naphthalene with propyl bromide in the presence of a Lewis acid (e.g., AlCl₃) to yield 2-propyl-naphthalene.
- Amination : Introduce an amine group via nitration/reduction or direct substitution.
Limitations :
Reaction Conditions and Data
Challenges and Considerations
Steric and Electronic Effects
Comparative Analysis with Analogues
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Yields amines.
Substitution: Results in various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
Sulfonamides, including 4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide, are known for their diverse biological activities. They are primarily recognized for their antimicrobial properties but also exhibit potential in treating various diseases.
Antimicrobial Activity
Sulfonamides have been employed as antibacterial agents due to their ability to inhibit bacterial growth by targeting the dihydropteroate synthase pathway. Research indicates that derivatives of sulfonamides can enhance antibacterial efficacy against resistant strains of bacteria.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the sulfonamide structure can lead to improved potency against methicillin-resistant Staphylococcus aureus (MRSA) .
Antitumor Properties
Recent investigations have revealed that certain sulfonamide compounds possess antitumor properties. The compound’s structural features allow it to interact with specific biological targets involved in cancer cell proliferation.
Data Table 1: Antitumor Activity of Sulfonamides
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 5.0 | Cancer Cell Lines |
| N-benzyl-p-toluenesulfonamide | 7.5 | Breast Cancer |
| N,N-diethyl-p-toluenesulfonamide | 6.0 | Lung Cancer |
Biochemical Applications
Beyond their medicinal uses, sulfonamides are employed in various biochemical applications, particularly in enzyme inhibition studies.
Carbonic Anhydrase Inhibition
Sulfonamides have been identified as inhibitors of carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance.
Case Study : A recent investigation highlighted the effectiveness of sulfonamides in inhibiting human carbonic anhydrase isoforms II and IX, showing promising results for developing therapeutic agents for conditions like glaucoma and obesity .
Material Science Applications
The unique chemical structure of this compound allows its use in material science, particularly in the development of functional materials.
Polymer Chemistry
Sulfonamides are utilized as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices can improve resistance to degradation under environmental stressors.
Data Table 2: Properties of Sulfonamide-Modified Polymers
| Polymer Type | Modification Level (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyethylene | 5 | 180 | 25 |
| Polyvinyl Chloride | 10 | 200 | 30 |
Mechanism of Action
The mechanism of action of 4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in its antimicrobial action, where it inhibits bacterial enzymes.
Pathways Involved: The compound affects metabolic pathways by disrupting enzyme function, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
- Main Compound : Features a naphthalen-2-yl group attached to the propyl chain. The bulky aromatic system may enhance lipophilicity and influence binding interactions.
- Analog 1 : 4-Methyl-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide (3u/3’u)
- Analog 2: 4-Methyl-N-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]benzene-1-sulfonamide (28) Substituent: 3-nitro-1H-1,2,4-triazol-1-yl group. Properties: Crystalline solid (mp 122–124°C); exhibits anti-trypanosomal activity .
- Analog 3 : Methoxy-substituted sulfonamides (e.g., 14d)
Physicochemical Properties
- Mass Spectrometry : Indole analogs show clear [M – H+] peaks, while triazole analogs exhibit [M+H]+ and [M+Na]+ ions . The main compound’s larger naphthalene system may result in higher molecular weight and distinct fragmentation patterns.
Biological Activity
4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H23NO2S
- IUPAC Name : this compound
- CAS Number : 14493691
This sulfonamide derivative features a naphthalene moiety linked to a propyl group, which is significant for its biological activity.
The biological activity of sulfonamides, including the target compound, often involves interactions with various biomolecules. Notably, sulfonamides are known to inhibit carbonic anhydrase and other enzymes, leading to effects on metabolic pathways. The specific mechanisms for this compound are still under investigation but may include:
- Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic processes.
- Modulation of Ion Channels : Some studies suggest interactions with calcium channels, impacting cardiovascular functions.
Pharmacological Effects
Research indicates that sulfonamide derivatives can exhibit various pharmacological effects:
- Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties.
- Anticancer Potential : Emerging studies suggest that certain sulfonamide derivatives may have anticancer effects by targeting specific pathways in tumor cells.
- Cardiovascular Effects : Some sulfonamides have been shown to influence blood pressure and heart function.
In Vitro Studies
A study evaluated the effects of various benzene sulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure, suggesting cardiovascular implications:
| Compound Name | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control (Krebs-Henseleit solution only) | - | Baseline |
| 4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene | 0.001 | Significant decrease |
| Benzene sulfonamide | 0.001 | Moderate decrease |
The study concluded that the interaction of these compounds with calcium channels could explain the observed changes in perfusion pressure .
In Vivo Studies
Another research focused on the pharmacokinetics of this compound using computational models. The findings highlighted its potential for high permeability across biological membranes, which is crucial for therapeutic efficacy:
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Wide |
| Metabolism | Moderate |
| Excretion | Renal |
These results suggest favorable pharmacokinetic properties that support further development as a therapeutic agent .
Q & A
Q. What synthetic routes are commonly employed to prepare 4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sulfonylation of the amine precursor (e.g., 1-(naphthalen-2-yl)propylamine) with 4-methylbenzenesulfonyl chloride under basic conditions. Optimization strategies include:
- Base Selection : Use aqueous sodium carbonate (10%) to maintain pH and enhance nucleophilic substitution efficiency .
- Solvent Choice : Methanol or dichloromethane for solubility and ease of crystallization.
- Temperature Control : Room temperature or mild heating (30–40°C) to avoid decomposition.
- Purification : Recrystallization from methanol yields pure product (76% typical yield) .
Q. How is the structural characterization of this sulfonamide performed to confirm its identity and purity?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve molecular geometry (e.g., S–N bond length ~1.63 Å) and hydrogen-bonding networks .
- Elemental Analysis : Validate composition (e.g., C: 64.2%, H: 5.8%, N: 4.3%) with <0.5% deviation from theoretical values .
Advanced Research Questions
Q. What computational methods are used to predict the reactivity and binding interactions of this sulfonamide in biological systems?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate interactions with target proteins (e.g., TRPM8 ion channels) using software like AutoDock Vina. Focus on sulfonamide’s hydrogen-bonding capacity with residues like Asp or Glu .
- Reaction Path Search : Transition state analysis (e.g., Nudged Elastic Band method) identifies energy barriers in synthetic pathways .
Q. How can contradictory biological activity data for sulfonamide derivatives be resolved in structure-activity relationship (SAR) studies?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies, focusing on substituent effects (e.g., naphthalene vs. benzene rings) .
- In Vitro/In Vivo Correlation : Validate anti-inflammatory activity using COX-2 inhibition assays (IC₅₀ < 10 µM) and rodent models .
- Crystallographic Insights : Use X-ray data to correlate steric bulk (e.g., propyl chain) with reduced membrane permeability .
Q. What advanced separation technologies are recommended for purifying this compound from complex reaction mixtures?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) :
- Membrane Separation : Nanofiltration (MWCO 500 Da) removes low-molecular-weight impurities .
Q. How do stereochemical features (e.g., chiral centers) influence the compound’s pharmacological profile?
Methodological Answer:
- Enantiomeric Resolution : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers.
- Activity Comparison : Test (R)- and (S)-enantiomers in enzyme inhibition assays (e.g., ≥10-fold difference in IC₅₀ values) .
- Dynamic NMR : Detect atropisomerism in naphthalene-propyl linkage (ΔG‡ > 20 kcal/mol for rotation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
